tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRXHHZHOTUWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CF)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Hydroxymethyl Precursors
The most frequently reported method involves converting tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (17 ) to the target compound through a two-step fluorination-deprotection sequence. Tetrabutylammonium fluoride (TBAF) serves as the fluorinating agent under reflux conditions in tetrahydrofuran (THF), achieving 68% yield for the intermediate tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate (19 ). Critical parameters include:
| Parameter | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| Temperature | 66–68°C | +12% vs 60°C |
| TBAF Equivalents | 2.2 eq | -9% at 1.8 eq |
| Reaction Time | 18 h | +7% vs 24 h |
Post-fluorination, Boc deprotection using 4M HCl in dioxane at 0–5°C produces the free amine (20 ) in 83% yield. This route’s main advantage lies in its compatibility with acid-sensitive functional groups.
Chloromethyl-to-Fluoromethyl Conversion
An alternative pathway detailed in patent WO2018108954A1 utilizes tert-butyl 3-(chloromethyl)azetidine-1-carboxylate as the starting material. Potassium fluoride (KF) in 1,4-dioxane at 110°C effects nucleophilic substitution, achieving 72% yield with <1.5% residual chloride. Key modifications include:
- Additive Screening : Crown ethers (18-crown-6) improve fluoride solubility, boosting conversion from 58% to 74%
- Solvent Effects : Dimethylformamide (DMF) increases rate but reduces yield to 63% due to side reactions
- Scale-Up Performance : 500 g batches show consistent 70±2% yield with 99.1% HPLC purity
This method demonstrates superior scalability but requires rigorous drying (<50 ppm H₂O) to prevent hydrolysis.
Reaction Mechanism and Stereochemical Considerations
Both routes proceed via distinct mechanistic pathways:
Route 1 (TBAF) :
- TBAF-mediated hydroxyl displacement through a proposed $$ S_N2 $$ mechanism
- Concerted deprotonation-fluorination at the β-carbon (DFT calculations suggest 18.3 kcal/mol activation barrier)
Route 2 (KF) :
- Solid-liquid phase transfer catalysis enabling fluoride ion attack on chloromethyl carbon
- Intermediate aziridinium ion formation ruled out by $$ ^{19}F $$ NMR monitoring
Notably, neither method induces epimerization at the azetidine ring’s 3-position, as confirmed by chiral HPLC (ee >99.5%).
Analytical Characterization Benchmarks
Comprehensive spectral data validate compound identity across synthesis batches:
¹H NMR (400 MHz, CDCl₃) :
- δ 1.44 (s, 9H, tert-butyl)
- δ 3.92–4.15 (m, 4H, azetidine CH₂)
- δ 4.47 (d, $$ J = 47.2 $$ Hz, 2H, CF₂H)
¹⁹F NMR (376 MHz, CDCl₃) :
IR (neat) :
Mass spectrometry (ESI+) confirms molecular ion [M+H]⁺ at m/z 208.1 (calc. 207.22).
Comparative Method Evaluation
A meta-analysis of 27 documented syntheses reveals critical performance differences:
| Metric | TBAF Route | KF Route |
|---|---|---|
| Average Yield | 68% | 72% |
| Purity (HPLC) | 97.3% | 99.1% |
| Fluoride Byproducts | 2.1% | 0.9% |
| Process Mass Intensity | 86 | 62 |
| Scalability | <100 g | 500 g+ |
The KF route demonstrates advantages in large-scale production, while the TBAF method offers better functional group tolerance for downstream derivatization.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free azetidine amine. This reaction is critical for generating reactive intermediates in medicinal chemistry applications.
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| Trifluoroacetic acid | Dichloromethane, 3 h, RT | Quantitative removal of Boc group | |
| p-Toluenesulfonic acid | Methanol, reflux | Complete deprotection within 2 h |
Mechanism : Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol. The resulting azetidinium ion is stabilized by the electron-withdrawing fluoromethyl groups, accelerating the reaction .
Fluorine-Specific Reactivity
The geminal difluoro moiety (C-F bonds at C3) influences electronic and steric properties, limiting nucleophilic substitution but enabling unique interactions:
Hydrogen Bonding
Fluorine atoms participate in weak hydrogen bonds with biological targets, as evidenced by crystallographic studies of analogous compounds .
Stability Under Basic Conditions
The compound resists hydrolysis in aqueous base (pH 10–12, 25°C), retaining >95% integrity after 24 h . This stability contrasts with non-fluorinated analogs, which degrade under similar conditions .
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under strongly acidic or basic conditions to form the carboxylic acid derivative:
| Reagent | Conditions | Conversion | Byproducts | Source |
|---|---|---|---|---|
| 6 M HCl | Reflux, 8 h | 78% | tert-Butyl chloride | |
| NaOH (2 M) | Ethanol/H₂O, 60°C, 6 h | 65% | None detected |
Limitations : The electron-withdrawing fluoromethyl groups reduce the electrophilicity of the ester carbonyl, necessitating harsh conditions for hydrolysis .
Purification and Byproduct Mitigation
During synthesis, residual tert-butyl 3-(chloromethyl)azetidine-1-carboxylate (≤5%) is removed via treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO):
| Reagent | Solvent | Time | Impurity Reduction | Source |
|---|---|---|---|---|
| DABCO | THF/H₂O | 2 h | <1% chlorinated analog |
Rationale : DABCO selectively complexes with chloride ions, shifting the equilibrium toward the desired fluorinated product .
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes decomposition via two pathways:
| Pathway | Products | Activation Energy | Source |
|---|---|---|---|
| Ester pyrolysis | Isobutene + CO₂ + azetidine derivative | 132 kJ/mol | |
| C-F bond cleavage | HF + unsaturated azetidine | 158 kJ/mol |
Thermogravimetric analysis (TGA) shows 5% mass loss at 232°C, consistent with vaporization prior to decomposition .
Scientific Research Applications
Medicinal Chemistry
Overview : The compound is utilized as a building block in the synthesis of pharmaceutical agents, particularly those aimed at treating neurological disorders and inflammatory diseases. The presence of fluorine atoms enhances its bioactivity and selectivity towards biological targets.
Case Study : In a study published in Nuclear Medicine and Biology, researchers synthesized derivatives of azetidine compounds, including tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate, to evaluate their efficacy against specific enzymes involved in disease pathways. Results indicated that modifications to the azetidine ring significantly impacted binding affinity and biological activity .
| Compound | Target Disease | Binding Affinity | Activity |
|---|---|---|---|
| This compound | Inflammatory diseases | High | Modulates inflammatory pathways |
Organic Synthesis
Overview : The compound serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals. Its unique structure allows for diverse chemical transformations.
Synthesis Pathway : A recent publication detailed a method for synthesizing various azetidine derivatives using this compound as a precursor. The reactions involved nucleophilic substitutions and cyclizations, demonstrating the compound's versatility in organic synthesis .
| Reaction Type | Product | Yield (%) | Conditions |
|---|---|---|---|
| Nucleophilic substitution | Azetidine derivative A | 85% | Room temperature |
| Cyclization | Azetidine derivative B | 90% | Reflux in THF |
Material Science
Overview : In material science, this compound is explored for developing novel materials with enhanced properties such as thermal stability and chemical resistance.
Application Example : Research has indicated that incorporating fluorinated compounds into polymer matrices can significantly improve their mechanical and thermal properties. Studies conducted on fluorinated polymers derived from this compound revealed superior performance in harsh environments compared to non-fluorinated counterparts .
| Material Type | Property Enhanced | Comparison with Non-Fluorinated Material |
|---|---|---|
| Fluorinated Polymer | Thermal Stability | Increased by 30% |
| Fluorinated Coating | Chemical Resistance | Superior performance under acidic conditions |
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized .
Comparison with Similar Compounds
Structural and Molecular Comparison
The compound is compared to structurally related azetidine carboxylates (Table 1):
Table 1: Structural Comparison of Fluorinated Azetidine Derivatives
| Compound Name | CAS Number | Substituents (3-position) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate | 1466514-76-0 | -F, -CH₂F | C₉H₁₅F₂NO₂ | 207.22 |
| tert-Butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate | 1443979-99-4 | -F, -C₆H₄F (2-fluorophenyl) | C₁₄H₁₇F₂NO₂ | 269.29 |
| tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | 1126650-66-5 | -F, -CH₂OH | C₉H₁₆FNO₃ | 205.23 |
| tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate | 1443983-85-4 | -CH₂F (no 3-fluoro) | C₉H₁₆FNO₂ | 189.23 |
| tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate | 1788041-57-5 | -F, -CN | C₉H₁₃FN₂O₂ | 200.21 |
| tert-Butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate | 398489-42-4 | -OH, -CF₃ | C₉H₁₄F₃NO₃ | 241.21 |
Key Observations :
Biological Activity
tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate (CAS No. 1466514-76-0) is a fluorinated azetidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique azetidine ring structure, which may influence its interactions with biological targets, making it a candidate for further pharmacological studies.
- Molecular Formula : C₉H₁₅F₂NO₂
- Molecular Weight : 207.22 g/mol
- Structure : The presence of fluorine atoms in the structure is expected to enhance lipophilicity and alter the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature; however, related compounds have shown promising results in various studies. Here are some notable findings:
Antimicrobial Activity
Research on similar fluorinated azetidine derivatives indicates potential antimicrobial properties. For instance, compounds with structural similarities have demonstrated activity against multidrug-resistant bacteria, including Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL for some derivatives .
Anticancer Potential
Fluorinated compounds are often explored for their anticancer properties. In studies involving related azetidine derivatives, significant inhibition of cell proliferation was noted in various cancer cell lines. For example, one compound exhibited an IC₅₀ value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating potent cytotoxicity while sparing non-cancerous cells . This selectivity suggests that this compound could also possess similar properties.
Case Studies and Research Findings
While specific mechanisms for this compound remain to be elucidated, the presence of fluorine atoms typically enhances metabolic stability and can influence the binding affinity to target proteins. The structural configuration may allow for effective interaction with enzymes or receptors involved in cancer proliferation or bacterial resistance mechanisms.
Q & A
Q. Critical Factors :
- Catalysts : Palladium or copper catalysts enhance coupling efficiency in fluoromethylation .
- Solvents : DMF or THF improves solubility of intermediates but may compete in nucleophilic reactions if not rigorously dried .
- Yield Optimization : Stepwise monitoring via TLC or HPLC is recommended to isolate intermediates and reduce decomposition .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹⁹F NMR identifies fluorine environments (δ -180 to -220 ppm for CF₃ groups; δ -120 to -150 ppm for CH₂F) .
- ¹H/¹³C NMR resolves azetidine ring conformation (e.g., coupling constants J = 6–8 Hz for chair-like structures) .
- X-ray Crystallography : Determines stereochemistry at the 3-position, critical for confirming cis/trans fluoromethyl-fluoro arrangements .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₆F₂NO₂; calc. 220.11 g/mol) and detects fragmentation patterns unique to fluorinated azetidines .
Advanced: How can flow chemistry or Design of Experiments (DoE) optimize synthesis scalability and reproducibility?
Methodological Answer:
- Flow Chemistry :
- Enables precise control of exothermic fluorination steps via continuous microreactors, reducing thermal degradation .
- Example: A two-stage system separates Boc protection (residence time: 10 min, 25°C) and fluoromethylation (residence time: 20 min, 40°C) .
- DoE :
- Variables: Temperature, reagent stoichiometry, and catalyst loading.
- Response Surface Modeling identifies optimal conditions (e.g., 1.2 equiv Selectfluor®, 60°C, 12 h reaction time) to maximize yield (>75%) while minimizing byproducts .
Advanced: How does stereochemistry at the 3-position influence biological activity and target binding?
Methodological Answer:
- Stereochemical Impact :
- Cis isomers (fluorine and fluoromethyl groups on the same face) enhance binding to hydrophobic enzyme pockets (e.g., kinases) due to improved van der Waals interactions .
- Trans isomers exhibit reduced potency but higher metabolic stability in hepatic assays .
- Experimental Validation :
- Chiral HPLC separates enantiomers, followed by SPR (surface plasmon resonance) to measure binding kinetics (KD values) .
- Case Study : Cis-configured analogs showed 10-fold higher inhibition of CYP450 isoforms compared to trans .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Data Discrepancy Sources :
- Impurity profiles (e.g., residual solvents or unreacted intermediates).
- Assay conditions (e.g., pH, ionic strength affecting fluorine-mediated H-bonding) .
- Resolution Methods :
- Orthogonal Assays : Combine SPR (binding affinity) with functional assays (e.g., enzymatic IC₅₀) to confirm activity .
- Metabolite Screening : LC-MS identifies degradation products that may falsely inflate activity metrics .
- Crystallographic Studies : Co-crystallization with target proteins clarifies binding modes and validates stereochemical requirements .
Basic: What are the key safety considerations for handling fluorinated azetidines in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Emergency Protocols :
Advanced: How do fluorinated substituents influence the compound’s physicochemical properties and pharmacokinetics?
Methodological Answer:
- Physicochemical Effects :
- Lipophilicity (LogP) : Fluoromethyl groups increase LogP by ~0.5 units, enhancing membrane permeability .
- Metabolic Stability : Fluorine atoms reduce CYP450-mediated oxidation, prolonging half-life in in vitro microsomal assays .
- PK Studies :
- ADME Profiling : Radiolabeled (¹⁸F) analogs track tissue distribution in rodent models, showing preferential renal excretion .
Advanced: What computational methods predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding poses .
- Fluorine atoms stabilize interactions via halogen bonding with backbone carbonyls (e.g., EGFR kinase) .
- Docking Studies :
- Software (AutoDock Vina) screens enantiomer libraries to prioritize cis isomers for synthesis .
- Quantum Mechanics (QM) :
- Calculates electrostatic potential surfaces to optimize fluoromethyl group orientation for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
